1-(5-Fluoro-2-methylphenyl)ethanol
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Overview
Description
1-(5-Fluoro-2-methylphenyl)ethanol is an organic compound with the molecular formula C9H11FO. It belongs to the class of alcohols, characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom. This compound is notable for its aromatic ring substituted with a fluorine atom and a methyl group, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(5-Fluoro-2-methylphenyl)ethanol can be synthesized through various methods. One common approach involves the reduction of the corresponding ketone, 1-(3-fluoro-6-methylphenyl)ethanone, using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the synthesis of 1-(3-fluoro-6-methylphenyl)ethanol may involve catalytic hydrogenation of the ketone precursor. This method utilizes a metal catalyst, such as palladium on carbon (Pd/C), under hydrogen gas pressure. The process is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Fluoro-2-methylphenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) in acetic acid or pyridinium chlorochromate (PCC) in dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) in ether or sodium borohydride (NaBH4) in methanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 1-(3-Fluoro-6-methylphenyl)ethanone.
Reduction: 1-(3-Fluoro-6-methylphenyl)ethane.
Substitution: Various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
1-(5-Fluoro-2-methylphenyl)ethanol has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 1-(3-fluoro-6-methylphenyl)ethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. The fluorine atom’s electronegativity can also affect the compound’s binding affinity and reactivity, making it a valuable tool in biochemical studies.
Comparison with Similar Compounds
1-(5-Fluoro-2-methylphenyl)ethanol can be compared with other similar compounds, such as:
1-(3-Chloro-6-methylphenyl)ethanol: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and properties.
1-(3-Fluoro-4-methylphenyl)ethanol: The position of the methyl group affects the compound’s steric and electronic properties.
1-(3-Fluoro-6-methylphenyl)propanol: An extended carbon chain alters the compound’s physical and chemical characteristics.
Properties
IUPAC Name |
1-(5-fluoro-2-methylphenyl)ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FO/c1-6-3-4-8(10)5-9(6)7(2)11/h3-5,7,11H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJXLBNVJZYRSMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)C(C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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